1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine
Description
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a piperidine moiety at the 2-position. Its IUPAC name and synonyms include:
- IUPAC name: This compound
- Synonym: 2-piperidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
This scaffold is of interest in medicinal chemistry due to its resemblance to purine bases and applications in kinase inhibitor development .
Properties
CAS No. |
929973-80-8 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
2-piperidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C12H18N4/c1-2-6-16(7-3-1)12-14-9-10-8-13-5-4-11(10)15-12/h9,13H,1-8H2 |
InChI Key |
PTAKQILBTVWZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3CNCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This method allows for the formation of the pyrido-pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the pyrido-pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Hydrogenation catalysts
Nucleophiles: Amines, thiols, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido-pyrimidine ring.
Scientific Research Applications
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Pyrido[2,3-d]pyrimidin-7(8H)-ones
- Structure : Features a pyrido[2,3-d]pyrimidine core with a ketone group at position 7 .
- Key Differences : The pyrido[4,3-d]pyrimidine system in the target compound has a distinct ring junction (positions 4,3 vs. 2,3), leading to altered electronic distribution and steric effects. This impacts binding affinity in biological targets .
4H-Pyrido[1,2-a]pyrimidin-4-ones
- Structure : Contains a pyrido[1,2-a]pyrimidine core with a ketone group at position 3.
- Key Differences: The fused ring system (1,2-a vs. 4,3-d) creates a planar geometry, contrasting with the partially saturated, non-planar structure of the target compound. This affects solubility and membrane permeability .
Substituent Variations
Piperidine Derivatives
Example : 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine (CAS 2059967-44-9)
Example : 1-{6-[(4-ethoxy-3-methoxyphenyl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}-4-methylpiperidine (G421-0931)
Pharmacologically Relevant Analogs
Biological Activity
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine (CAS No. 929973-80-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrido[4,3-d]pyrimidine moiety linked to a piperidine ring. This unique structure contributes to its biological activity.
- Molecular Formula : C13H15N5
- Molecular Weight : 218.30 g/mol
- CAS Number : 929973-80-8
Biological Activity Overview
The biological activities of this compound are primarily centered around its potential as an anticancer agent and its interactions with various biological pathways.
Anticancer Activity
Research has indicated that compounds containing a pyrido[4,3-d]pyrimidine scaffold exhibit significant anticancer properties. The following points summarize key findings regarding the anticancer activity of this compound:
- Mechanism of Action : It is believed that the compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Cell Line Studies : In vitro studies have shown that derivatives of pyrido[4,3-d]pyrimidine can induce apoptosis in various cancer cell lines. For instance, studies involving breast cancer cell lines (e.g., MDA-MB-231) demonstrated significant cytotoxic effects at micromolar concentrations .
Other Pharmacological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways.
- Antimicrobial Activity : The compound has also shown potential antimicrobial effects against various pathogens, indicating its utility in treating infections alongside cancer therapies.
Research Findings and Case Studies
A summary of relevant case studies and research findings is presented in the following table:
Future Directions
The ongoing research into this compound suggests promising avenues for future exploration:
- Structure-Activity Relationship (SAR) : Further studies are needed to optimize the structure for enhanced potency and selectivity against specific cancer types.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapy agents could improve treatment outcomes for patients with resistant cancers.
- Clinical Trials : Advancing from preclinical studies to clinical trials will be crucial to establish safety profiles and therapeutic efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
